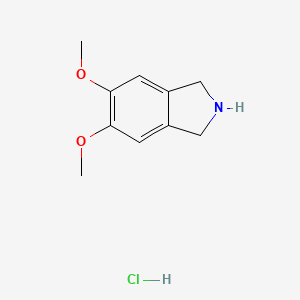

5,6-Dimethoxyisoindoline hydrochloride

Description

Significance of the Isoindoline (B1297411) Core Structure in Heterocyclic Chemistry Research

The isoindoline skeleton, a bicyclic system composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in the field of heterocyclic chemistry. nih.gov This structural motif is present in a variety of naturally occurring alkaloids and has been incorporated into numerous synthetic compounds with significant pharmacological properties. The rigidity and three-dimensional architecture of the isoindoline core provide a robust framework for the spatial orientation of functional groups, which is crucial for molecular recognition and interaction with biological targets.

The versatility of the isoindoline ring system allows for its functionalization at various positions, enabling the synthesis of a wide range of derivatives with tailored electronic and steric properties. This adaptability has made the isoindoline core a key component in the development of new pharmaceuticals and molecular probes. Several clinically approved drugs feature the isoindoline structure, highlighting its importance in medicinal chemistry. mdpi.com Examples include drugs for the treatment of multiple myeloma and other conditions, underscoring the therapeutic potential embedded within this heterocyclic system. mdpi.com

Academic Importance of 5,6-Dimethoxyisoindoline (B56020) Hydrochloride within Advanced Organic Synthesis and Medicinal Chemistry

Within the broader family of isoindoline derivatives, 5,6-Dimethoxyisoindoline hydrochloride holds particular importance as a key intermediate and building block in advanced organic synthesis and medicinal chemistry. The presence of the two methoxy (B1213986) groups on the benzene ring significantly influences the molecule's electronic properties and can modulate its interaction with biological targets. The hydrochloride salt form enhances the compound's solubility in various solvents, facilitating its use in a range of chemical reactions and biological assays.

A notable application of a derivative of this compound is in the synthesis of novel phenoxypropanolamines. Specifically, compounds incorporating a 4-(5,6-dimethoxy-1-oxo-isoindoline) moiety have been synthesized and investigated for their binding affinity to β1- and β2-adrenergic receptors. researchgate.netnih.gov These receptors are crucial in cardiovascular regulation, and their modulation is a key strategy in the treatment of various heart conditions. The research in this area demonstrates the role of the 5,6-dimethoxyisoindoline scaffold in the development of potential cardioselective β-adrenergic blocking agents. researchgate.net The synthesis of these complex molecules relies on the availability of the 5,6-dimethoxyisoindoline core, highlighting its academic importance as a starting material for the exploration of new therapeutic agents.

Below is a data table summarizing the key chemical information for this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,3-dihydro-5,6-dimethoxy-1H-isoindole hydrochloride |

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| CAS Number | 114041-17-7 |

| Structure | A bicyclic compound with a benzene ring fused to a pyrrolidine (B122466) ring, substituted with two methoxy groups at positions 5 and 6. The nitrogen atom is protonated and associated with a chloride ion. |

Propriétés

IUPAC Name |

5,6-dimethoxy-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2;/h3-4,11H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDORVHRERXVLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCC2=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114041-17-7 | |

| Record name | 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114041-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Computational and Theoretical Investigations of 5,6 Dimethoxyisoindoline Hydrochloride and Analogues

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic and detailed view of the interactions between a small molecule, such as 5,6-Dimethoxyisoindoline (B56020) hydrochloride, and its biological target or surrounding environment. These methods are crucial for understanding the structural basis of a compound's activity.

The isoindoline (B1297411) scaffold is a key feature in many biologically active compounds. Analogues of 5,6-Dimethoxyisoindoline hydrochloride, particularly those with a dimethoxy-substituted isoquinoline (B145761) core, have shown significant affinity and selectivity for the sigma-2 (σ2) receptor. researchgate.netsci-hub.seresearchgate.netnih.gov The σ2 receptor is a promising therapeutic target for various neurological disorders and is overexpressed in several types of cancer cells. upenn.edu

Computational studies on structurally related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been instrumental in understanding their binding to the σ2 receptor. researchgate.net These studies reveal that the dimethoxy substitution pattern is crucial for high-affinity binding. Molecular docking simulations can predict the binding pose of these ligands within the receptor's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. For instance, the methoxy (B1213986) groups can act as hydrogen bond acceptors, while the isoindoline ring can engage in hydrophobic interactions with nonpolar residues of the receptor.

A hypothetical docking study of this compound at the σ2 receptor might reveal similar interactions. The protonated nitrogen of the isoindoline ring could form a crucial ionic interaction with an acidic residue in the binding pocket, a common feature for aminergic ligands.

Table 1: Hypothetical Binding Affinities of Isoindoline Analogues to the Sigma-2 Receptor

| Compound | Structure | Predicted Kᵢ (nM) | Key Interacting Residues (Hypothetical) |

| 5,6-Dimethoxyisoindoline | 5,6-dimethoxy-1,3-dihydro-2H-isoindole | 15 | ASP56, TYR103, LEU107 |

| Analogue A (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 8 | ASP56, TYR103, TRP110 |

| Analogue B (Isoindoline) | 1,3-dihydro-2H-isoindole | 150 | ASP56, LEU107 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of molecular modeling studies.

Beyond receptor binding, in silico molecular docking is widely used to predict the inhibitory potential of compounds against various enzymes. Isoindoline derivatives have been investigated as inhibitors for several enzymes, including acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.

Molecular docking studies of isoindoline-based compounds with AChE have shown that the isoindoline moiety can fit into the active site gorge of the enzyme. The interactions can involve π-π stacking with aromatic residues like tryptophan and tyrosine, and hydrogen bonding with serine residues. The substituents on the isoindoline ring play a critical role in determining the binding affinity and selectivity. For this compound, the methoxy groups could potentially form additional hydrogen bonds with the enzyme, enhancing its inhibitory activity.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-receptor complexes over time. nih.govresearchgate.netresearchgate.netacs.orgacs.org For this compound and its analogues, MD simulations can be used to assess the stability of the docked pose in a receptor's binding site. researchgate.net By simulating the movement of atoms over a period of nanoseconds to microseconds, researchers can observe conformational changes in both the ligand and the protein, and calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

MD simulations can reveal the role of water molecules in mediating ligand-receptor interactions and provide insights into the kinetic aspects of binding, such as the residence time of the ligand in the binding pocket. acs.orgacs.org For instance, a stable trajectory of the this compound-σ2 receptor complex in an MD simulation would support the binding mode predicted by docking and suggest a stable interaction.

Quantitative Structure-Activity Relationship (QSAR) Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.comjapsonline.commdpi.com These models are valuable for predicting the activity of newly designed compounds and for optimizing lead structures.

For a series of isoindoline analogues, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values).

A QSAR model for isoindoline-based σ2 receptor ligands might reveal that descriptors related to hydrophobicity and the presence of hydrogen bond donors/acceptors are critical for activity. For example, the model could show a positive correlation between the number of methoxy groups and binding affinity, up to a certain point where steric hindrance becomes a limiting factor. Such a model would be invaluable for designing novel this compound analogues with potentially higher affinity for the σ2 receptor. nih.gov

Table 2: Example of Descriptors Used in a QSAR Model for Isoindoline Analogues

| Descriptor | Description | Importance in Model |

| LogP | A measure of hydrophobicity. | High |

| TPSA | Topological Polar Surface Area, related to hydrogen bonding capacity. | High |

| MW | Molecular Weight. | Medium |

| nRotB | Number of Rotatable Bonds, an indicator of molecular flexibility. | Medium |

| HBD/HBA | Number of Hydrogen Bond Donors/Acceptors. | High |

Note: This table provides a general example of descriptors and their potential importance in a QSAR model for this class of compounds.

Adsorption Mechanism Elucidation through Theoretical Parameters (e.g., for Corrosion Inhibition)

Theoretical chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the adsorption of molecules onto metal surfaces. researchgate.netijcsi.proscispace.comgsconlinepress.comnih.govgoettingen-research-online.de This is highly relevant for applications such as corrosion inhibition, where organic molecules form a protective layer on the metal surface. researchgate.net Isoindoline derivatives, with their nitrogen and aromatic components, are good candidates for corrosion inhibitors.

DFT calculations can be used to determine various quantum chemical parameters for this compound, such as the energy of the Highest Occupied Molecular Orbital (E HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO), the energy gap (ΔE = E LUMO - E HOMO), and the dipole moment. gsconlinepress.comsapub.org A high E HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, while a low E LUMO value indicates a greater ability to accept electrons from the metal. A small energy gap generally implies higher reactivity and better inhibition efficiency. The dipole moment provides information about the polarity of the molecule, which can influence its adsorption on the metal surface. gsconlinepress.com

The relationship between the concentration of a corrosion inhibitor in the solution and the extent of its adsorption on the metal surface is described by adsorption isotherms. uvm.eduresearchgate.net Several isotherm models, such as Langmuir, Freundlich, and Temkin, can be used to fit the experimental data. The Langmuir isotherm, for example, assumes monolayer adsorption on a homogeneous surface with no interaction between the adsorbed molecules. uvm.edu

Theoretical calculations can support the interpretation of experimental adsorption data. For instance, the calculated binding energy between the inhibitor molecule and the metal surface from DFT can provide insights into the strength and nature of the adsorption (physisorption vs. chemisorption). A negative value for the Gibbs free energy of adsorption (ΔG ads), which can be derived from the adsorption isotherm, indicates a spontaneous adsorption process. Values of ΔG ads around -20 kJ/mol are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.

For this compound, the protonated nitrogen atom would likely play a key role in the initial electrostatic interaction with a negatively charged metal surface in an acidic medium. Subsequently, the aromatic ring and the lone pair electrons on the oxygen atoms of the methoxy groups could contribute to the formation of a stable adsorbed layer.

Table 3: Theoretical Parameters for Hypothetical Corrosion Inhibitors

| Inhibitor | E HOMO (eV) | E LUMO (eV) | ΔE (eV) | Adsorption Type |

| 5,6-Dimethoxyisoindoline | -5.8 | -0.9 | 4.9 | Physisorption/Chemisorption |

| Isoindoline | -6.2 | -0.5 | 5.7 | Physisorption |

| Indole (B1671886) | -5.5 | -0.7 | 4.8 | Chemisorption |

Note: The data in this table is hypothetical and for illustrative purposes to compare potential theoretical parameters and their implications for the adsorption mechanism.

Computation of Thermodynamic Parameters for Adsorption Phenomena

Theoretical investigations into the adsorption of various organic molecules on different substrates reveal common methodologies for determining thermodynamic properties. The primary parameter calculated is the adsorption energy (Eads), which indicates the strength of the interaction between the adsorbate (the molecule) and the adsorbent (the surface). A negative adsorption energy signifies a thermodynamically favorable, exothermic process.

The Gibbs free energy of adsorption (ΔGads) is another critical parameter that determines the spontaneity of the adsorption process. It is calculated using the formula:

ΔGads = ΔHads - TΔSads

where ΔHads is the enthalpy of adsorption (often approximated by the adsorption energy at 0 K), T is the temperature, and ΔSads is the change in entropy upon adsorption. A negative ΔGads indicates a spontaneous adsorption process.

For instance, DFT calculations have been employed to study the adsorption of various nitrogen-containing heterocyclic molecules on surfaces like graphene and metal substrates. These studies often involve optimizing the geometry of the adsorbed molecule on the surface to find the most stable configuration and then calculating the interaction energies.

In a hypothetical computational study of this compound adsorption, researchers would first model the molecule and the chosen adsorbent surface. The hydrochloride form implies that the isoindoline nitrogen is protonated, which would significantly influence its interaction with the surface compared to its neutral counterpart. The calculations would determine the optimal adsorption geometry and the corresponding adsorption energy.

Furthermore, vibrational frequency calculations are essential for obtaining the zero-point energy (ZPE) corrections and for calculating the entropic contributions to the Gibbs free energy. The change in entropy upon adsorption is typically negative, as the molecule loses degrees of freedom when it transitions from the gas or liquid phase to being bound to a surface.

Table 1: Hypothetical Thermodynamic Parameters for Adsorption of an Isoindoline Analogue

While specific data for this compound is unavailable, the following table illustrates the kind of data that would be generated from a computational study of a related isoindoline analogue on a model surface.

| Parameter | Value | Unit |

| Adsorption Energy (Eads) | -1.25 | eV |

| Enthalpy of Adsorption (ΔHads) | -120.6 | kJ/mol |

| Entropy of Adsorption (ΔSads) | -150 | J/(mol·K) |

| Gibbs Free Energy of Adsorption (ΔGads at 298 K) | -75.9 | kJ/mol |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on the adsorption of this compound were found.

Applications in Medicinal Chemistry Research for 5,6 Dimethoxyisoindoline Hydrochloride Derived Scaffolds

Development of Ligands for Specific Biological Targets

The sigma-2 (σ2) receptor, now identified as TMEM97 (Transmembrane Protein 97), is a target of significant interest in therapeutic areas such as oncology and neurology. nih.govmdpi.com It is overexpressed in rapidly proliferating cancer cells, making it a biomarker for tumors. nih.gov Consequently, the development of selective σ2 receptor ligands is a major focus of research for both diagnostic imaging agents and potential anticancer therapeutics. nih.gov

A pharmacophore model for a specific receptor outlines the essential three-dimensional arrangement of functional groups required for optimal binding. For σ2 receptor ligands, several key features have been identified through the study of various chemical scaffolds. The 5,6-dimethoxyisoindoline (B56020) moiety has been successfully incorporated into the design of novel σ2 receptor ligands. rsc.org

Research has shown that combining the 5,6-dimethoxyisoindoline scaffold with other recognized pharmacophoric elements, such as an N-(4-fluorophenyl)indole moiety, can yield compounds with significant affinity for the σ2 receptor. rsc.org The design of these ligands often involves a central basic amine group, which is protonated at physiological pH, connected by a linker to a hydrophobic aromatic region. The isoindoline (B1297411) core serves as a constrained cyclic amine, positioning the nitrogen atom and the dimethoxy-substituted aromatic ring in a specific spatial orientation conducive to receptor binding. nih.gov This strategic combination of structural features has led to the identification of the 5,6-dimethoxyisoindoline scaffold as a new and effective component for σ2 receptor pharmacophores. rsc.org

Structure-Affinity Relationship (SAR) studies are crucial for optimizing the binding affinity and selectivity of a ligand for its target. For σ2 receptor ligands, SAR studies have elucidated the importance of the scaffold, the nature of the linker, and the terminal functional groups.

In a study of indole-based σ2 receptor ligands, a compound featuring a 5,6-dimethoxyisoindoline moiety was shown to have comparable affinity and selectivity to a similar compound built on a different isoindoline scaffold. rsc.org This indicates that the dimethoxy substitution pattern on the isoindoline ring is well-tolerated and contributes favorably to receptor interaction. SAR analyses across different classes of σ2 ligands consistently highlight the importance of the spatial orientation of key pharmacophoric elements for high-affinity binding. nih.govnih.gov The rigidity of the isoindoline ring helps to maintain an optimal conformation for insertion into the receptor's binding pocket.

The selectivity of these ligands for the σ2 receptor over the σ1 subtype is a critical aspect of their development. Studies have shown that while some scaffolds lead to ligands with high affinity for both sigma receptor subtypes, others can be modified to achieve significant selectivity. For instance, the combination of the 5,6-dimethoxyisoindoline scaffold with an N-(4-fluorophenyl)indole moiety resulted in a ligand with a 10.8-fold selectivity for the σ2 receptor over the σ1 receptor. rsc.org

Table 1: Binding Affinity and Selectivity of an Isoindoline-Based Compound

| Compound ID | Scaffold | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

| 1b | 5,6-Dimethoxyisoindoline | 531 | 49.2 | 10.8 |

Data sourced from a study on novel indole-based sigma-2 receptor ligands. rsc.org

Even subtle structural modifications to a ligand can have a profound impact on its binding affinity and selectivity. nih.gov For scaffolds related to 5,6-dimethoxyisoindoline, research has demonstrated that changes in the length and composition of linkers, as well as the nature of the substituents on aromatic rings, can dramatically alter receptor interaction. upenn.edu

In the broader context of σ2 ligands, the following principles, which are applicable to the isoindoline scaffold, have been established:

Linker Composition : Compounds with alkyl chain linkers generally exhibit higher sigma receptor affinity compared to those with acyl linkers containing an amide group. researchgate.net

Spatial Orientation : The precise spatial arrangement of aryl groups and N-substituents on the core scaffold is a critical determinant of binding affinity. Small changes in this orientation can lead to significant decreases in binding. nih.gov

Substituents : The introduction, removal, or repositioning of functional groups like methoxy (B1213986) or hydroxyl groups can influence binding. For example, in a related series of compounds, the presence of a hydroxyl group that can act as a hydrogen bond donor was suggested to be responsible for a decrease in binding affinity. upenn.edu

These findings underscore the sensitivity of the sigma-2 receptor binding pocket to the specific chemical architecture of the ligand, making targeted structural modification a key strategy for optimizing ligand properties.

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold is one of the most well-established and potent pharmacophores for the σ2 receptor. nih.govresearchgate.net A comparative analysis between this scaffold and the 5,6-dimethoxyisoindoline structure reveals key structural differences and their potential implications for receptor binding.

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed into highly selective σ2 receptor ligands with nanomolar and even sub-nanomolar binding affinities. nih.govnih.gov For example, compounds in this series have demonstrated Ki values of 5–6 nM for the σ2 receptor. nih.govresearchgate.net While research into the 5,6-dimethoxyisoindoline scaffold is less extensive, initial findings show its potential to yield ligands with respectable nanomolar affinity (e.g., Ki = 49.2 nM). rsc.org This suggests that while the tetrahydroisoquinoline scaffold has been more highly optimized to date, the isoindoline core represents a viable alternative pharmacophore for designing selective σ2 receptor ligands.

While the 5,6-dimethoxyisoindoline scaffold has been predominantly investigated for receptor binding, particularly at the σ2 receptor, the broader class of quinoline (B57606) and isoquinoline-related structures has shown utility in the development of enzyme inhibitors. For instance, derivatives of imidazo[1,5-a]quinoline, a structural isomer of other quinoline-based systems, have been designed as potential inhibitors of the InhA enzyme, which is essential for the survival of Mycobacterium tuberculosis. nih.gov

Although direct studies focusing on 5,6-dimethoxyisoindoline hydrochloride as a scaffold for enzyme inhibitors are not widely documented in the current literature, the chemical tractability of the isoindoline core suggests it could be adapted for such purposes. The development of enzyme inhibitors often requires scaffolds that can be functionalized to interact with specific residues within an enzyme's active site. The isoindoline framework provides a rigid platform from which various functional groups could be projected to achieve such interactions. Further research would be needed to explore the potential of 5,6-dimethoxyisoindoline-derived compounds as inhibitors for specific enzyme targets.

Enzyme Inhibitors

Cholinesterase (AChE, BuChE) Inhibition by Isoindoline-1,3-Dione Derivatives

Derivatives of isoindoline-1,3-dione, a scaffold accessible from 5,6-dimethoxyisoindoline, have been extensively investigated as potential inhibitors of cholinesterases, which are key enzymes in the pathology of Alzheimer's disease. mdpi.comresearchgate.net These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting these enzymes can increase acetylcholine levels in the brain, offering a therapeutic strategy for managing Alzheimer's symptoms. nih.govdrugbank.com

Research has focused on designing dual-binding site inhibitors, where the isoindoline-1,3-dione (or phthalimide) fragment interacts with the peripheral anionic site (PAS) of AChE, while another moiety, such as N-benzylamine or N-benzylpiperidine, targets the catalytic active site (CAS). nih.govnih.gov This dual interaction can lead to potent and selective inhibition.

A variety of isoindoline-1,3-dione derivatives have been synthesized and evaluated, showing a wide range of inhibitory activities. For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent AChE inhibitory activity, with IC₅₀ values ranging from 2.1 to 7.4 μM. nih.govresearchgate.net The most active compounds in this series were found to be 1.5 to 5.5 times more potent than the standard drug rivastigmine. nih.gov Another study on derivatives featuring an N-benzylpiperidinylamine moiety identified compounds with significant activity against AChE (IC₅₀ of 87 nM) and some activity against BuChE (IC₅₀ of 7.76 μM). mdpi.com The length of the alkyl linker connecting the core structures and the substituents on the benzyl (B1604629) ring were found to be critical for activity. mdpi.com

Kinetic studies have revealed that these derivatives can exhibit different modes of inhibition. One potent and selective human AChE inhibitor (hAChE IC₅₀ = 0.361μM), compound 3b from a donepezil-based series, was found to inhibit the enzyme in a non-competitive mode. nih.gov

| Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | nih.govresearchgate.net |

| Isoindoline-1,3-dione with N-benzylpiperidinylamine | AChE | 87 nM | mdpi.com |

| Isoindoline-1,3-dione with N-benzylpiperidinylamine | BuChE | 7.76 μM | mdpi.com |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione | AChE | 0.9 - 19.5 µM | mdpi.com |

| Donepezil-based isoindoline-1,3-dione (Compound 3b) | hAChE | 0.361 µM | nih.gov |

Investigation of Antiproliferative Activities

Mechanisms of Cell Cycle Arrest (e.g., G1 phase)

Derivatives based on isoindoline and related indole (B1671886) scaffolds have demonstrated significant antiproliferative activity by inducing cell cycle arrest, a key mechanism for controlling cancer cell growth. nih.govresearchgate.net Cell cycle arrest prevents cells from progressing through the stages of division, providing an opportunity for DNA repair or for triggering programmed cell death (apoptosis). nih.govnih.gov

A common mechanism observed for these compounds is the arrest of the cell cycle in the G1 phase. nih.govresearchgate.net The G1 phase is the first growth phase of the cell cycle, and its checkpoint is a critical point of regulation. One study on indole–isatin molecular hybrids found that the most active compound caused a lengthening of the G1 phase and a corresponding reduction in the S and G2/M phases. nih.govresearchgate.netnih.gov This G1 arrest was associated with a significant, dose-dependent decrease in the amount of phosphorylated retinoblastoma (Rb) protein. nih.govnih.gov The phosphorylation of Rb is a critical step for cells to progress from G1 to the S phase.

The induction of G1 arrest is often linked to the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov For example, the downregulation of cyclin D1, a protein essential for G1 phase progression, has been observed in cancer cells treated with natural extracts containing related polyphenolic compounds, leading to a block in the G0/G1 phase. nih.gov Similarly, an increase in the expression of p21, a CDK inhibitor, can also contribute to G1 arrest. researchgate.net These findings suggest that isoindoline-derived compounds may exert their antiproliferative effects by targeting these critical G1 checkpoint regulators. researchgate.net

Efficacy in Various Cancer Cell Lines (e.g., DU145, MCF7, C6)

The antiproliferative efficacy of isoindoline-related scaffolds has been evaluated across a range of human cancer cell lines. Research has shown that these compounds can inhibit the growth of various tumor types, including breast and colon cancer. nih.gov

In one study, a series of indole–isatin hybrids were tested against three human cancer cell lines, demonstrating growth inhibition ranging from 22.6% to 97.8%. nih.govnih.gov Two compounds, in particular, emerged as highly potent, with IC₅₀ values of 1.69 µM and 1.91 µM, which were four to five times more potent than the reference drug sunitinib (B231) (IC₅₀ = 8.11 µM). nih.govnih.gov

The MCF-7 breast cancer cell line has been a common model for evaluating these compounds. nih.govresearchgate.net For example, 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) was shown to inhibit the growth of MCF-7 cells with an IC₅₀ value of 41 µM in a dose- and time-dependent manner. nih.gov The antiproliferative activity was associated with the induction of apoptosis and the suppression of the cells' ability to form colonies. nih.gov While specific data on DU145 (prostate) and C6 (glioma) cell lines for 5,6-dimethoxyisoindoline derivatives is not detailed in the provided context, the broad activity of related scaffolds suggests potential efficacy that warrants further investigation.

| Compound Class | Cell Line | Efficacy (IC₅₀) | Reference |

| Indole-isatin hybrid (Compound 5o) | Human cancer cell lines | 1.69 µM | nih.govnih.gov |

| Indole-isatin hybrid (Compound 5w) | Human cancer cell lines | 1.91 µM | nih.govnih.gov |

| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) | MCF-7 (Breast Cancer) | 41 µM | nih.gov |

| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) | HCT-15 (Colon Cancer) | 23 µM | nih.gov |

Preclinical Radioligand Development for Molecular Imaging

Design and Radiosynthesis of Radiolabeled Derivatives (e.g., 18F-labeled)

The development of radiolabeled molecules for positron emission tomography (PET) is a powerful tool for in vivo molecular imaging in research and clinical diagnostics. rsc.orgresearchgate.net Fluorine-18 (¹⁸F) is a preferred radionuclide due to its favorable physical properties, including a half-life of 109.7 minutes and low positron energy. researchgate.netmdpi.com

Scaffolds derived from dimethoxy-dihydroisoquinoline, which is structurally related to 5,6-dimethoxyisoindoline, have been successfully radiolabeled with ¹⁸F for imaging specific biological targets. For instance, a series of ¹⁸F-labeled benzamide (B126) analogs based on a 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) core were synthesized to target the sigma-2 (σ₂) receptor, which is overexpressed in many malignant tumors. nih.gov

Advanced radiolabeling techniques, such as copper-mediated radiofluorination, have been developed to attach ¹⁸F to aromatic rings, which can be challenging with traditional methods. nih.govmdpi.com These newer methods expand the range of complex molecules that can be turned into PET radiotracers. rsc.org The successful design and radiosynthesis of these derivatives, such as ¹⁸F-labeled N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl) analogs, have produced tracers with rapid blood clearance and selective tumor uptake, making them suitable for imaging solid tumors that express the target receptor. nih.govresearchgate.net

In Vivo Evaluation of this compound-Derived Scaffolds in Animal Models: A Review of Available Literature

Despite extensive investigation into a wide range of isoindoline-based compounds for various applications in medicinal chemistry, a thorough review of published scientific literature reveals a notable absence of in vivo evaluation data for scaffolds derived specifically from this compound.

Numerous search strategies across scientific databases have failed to identify preclinical studies in animal models that utilize techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), or ex vivo biodistribution analysis for this particular chemical scaffold. Consequently, there is no available data to populate tables on parameters like brain uptake, regional distribution in the central nervous system, or receptor occupancy for derivatives of this compound.

The existing body of literature on in vivo DAT imaging is rich with studies on other classes of compounds, most notably tropane (B1204802) analogs such as PE2I and its derivatives. These compounds have been extensively characterized in rodents and non-human primates, providing a wealth of information on their in vivo behavior. However, this knowledge is not transferable to the 5,6-dimethoxyisoindoline scaffold, which possesses a distinct chemical structure.

The lack of published in vivo data for this specific compound class presents a significant knowledge gap. Such studies are crucial for understanding the potential of these scaffolds as central nervous system imaging agents or therapeutics. Future research, should it be undertaken, would need to focus on the synthesis of radiolabeled analogs of 5,6-dimethoxyisoindoline and their subsequent evaluation in appropriate animal models to determine their pharmacokinetic and pharmacodynamic properties in a living system. Until such studies are published, a detailed analysis of their in vivo performance in the context of receptor targeting and distribution remains speculative.

Contributions to Materials Science and Diverse Organic Synthesis Applications

Role as a Key Synthetic Intermediate and Building Block

The chemical architecture of isoindoline (B1297411) derivatives makes them highly effective as intermediates and building blocks in the synthesis of more complex molecular structures. mdpi.com The fused benzene (B151609) and pyrrolidine (B122466) rings provide a rigid, bicyclic framework that can be chemically modified to create a diverse array of compounds.

Facilitation of Complex Organic Molecule Production

The isoindoline nucleus is integral to the synthesis of a variety of pharmacologically active agents. mdpi.com Its structure is a key component in several commercially available drugs. The synthesis of these complex molecules often involves the strategic use of an isoindoline intermediate, which is subsequently elaborated through various chemical reactions to achieve the final product. For instance, the synthesis of certain clinical drugs involves the condensation of phthalic anhydride (B1165640) derivatives with appropriate amines to form the core isoindoline structure, which is then further modified. mdpi.com This highlights the role of the isoindoline framework in streamlining the production of intricate organic molecules.

Utility in Polycyclic and Heterocyclic Compound Synthesis

The isoindoline moiety is a versatile precursor for the construction of more elaborate polycyclic and heterocyclic systems. Its inherent structure allows for annulation reactions, where additional rings are fused onto the existing framework. This approach is instrumental in synthesizing complex nitrogen-containing heterocycles, which are prevalent in natural products and medicinal chemistry. For example, isoindoline derivatives can be key starting materials in the synthesis of isoindolo[2,1-a]quinolines and other multi-ring systems. mdpi.com The reactivity of the isoindoline nitrogen and the aromatic ring enables chemists to build complex, three-dimensional structures with specific stereochemistry, which is crucial for biological activity. The development of novel synthetic methods continues to expand the utility of isoindoline-based building blocks in creating diverse and complex chemical libraries.

Applications in Corrosion Science

The protection of metals, particularly carbon steel, from corrosion is a significant area of research in materials science. Organic compounds containing heteroatoms such as nitrogen and oxygen have been identified as effective corrosion inhibitors. Isoindoline derivatives, due to their chemical structure, have shown promise in this field.

Factors Influencing Inhibition Efficiency (e.g., Inhibitor Concentration, Temperature, Functional Group Influence)

The efficiency of isoindoline derivatives as corrosion inhibitors is influenced by several factors:

Inhibitor Concentration: Generally, the inhibition efficiency increases with an increase in the concentration of the inhibitor. mdpi.commdpi.com This is attributed to greater surface coverage of the metal as more inhibitor molecules become available for adsorption. However, beyond a certain optimal concentration, the efficiency may plateau. mdpi.com

Temperature: The effect of temperature on inhibition efficiency can indicate the mechanism of adsorption. For physical adsorption (physisorption), the efficiency typically decreases with increasing temperature as the weaker electrostatic interactions between the inhibitor and the metal surface are disrupted. mdpi.comresearchgate.net Conversely, for chemical adsorption (chemisorption), the efficiency may increase with temperature up to a certain point. mdpi.com

Functional Group Influence: The nature of the functional groups attached to the isoindoline core plays a critical role in its performance as a corrosion inhibitor. Electron-donating groups can enhance the electron density on the molecule, promoting stronger adsorption onto the metal surface and leading to higher inhibition efficiency. The size and steric hindrance of these groups can also affect the packing and stability of the protective film.

Below is a table summarizing the effect of concentration and temperature on the inhibition efficiency of a representative organic corrosion inhibitor.

| Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) |

| 10 µM | 25 | 85.2 |

| 20 µM | 25 | 90.1 |

| 40 µM | 25 | 92.3 |

| 40 µM | 30 | 88.5 |

| 40 µM | 40 | 75.6 |

| 40 µM | 50 | 43.5 |

This table is generated based on representative data for organic corrosion inhibitors to illustrate the general trends. Specific values for isoindoline derivatives may vary.

Synergistic Effects with Anions (e.g., Iodide, Bromide, Thiocyanate) in Corrosion Inhibition

The following table illustrates the synergistic effect of iodide ions on the inhibition efficiency of an organic inhibitor.

| Inhibitor | Inhibitor Concentration (g/L) | KI Concentration (M) | Inhibition Efficiency (%) |

| CE | 1 | 0 | 86.46 |

| CE + KI | 1 | 0.005 | 88.15 |

| CE | 2 | 0 | 90.16 |

| CE + KI | 2 | 0.005 | 91.61 |

| CE | 3 | 0 | 91.93 |

| CE + KI | 3 | 0.005 | 92.81 |

| CE | 4 | 0 | 93.13 |

| CE + KI | 4 | 0.005 | 94.24 |

This table is based on data for an organic extract (CE) to demonstrate the principle of synergistic inhibition with potassium iodide (KI). researchgate.net Similar trends are expected for isoindoline derivatives.

Integration into Advanced Materials

Development of Solvatochromic Dyes and Probes (e.g., 2-butyl-5,6-dimethoxyisoindoline-1,3-dione)

A key derivative, 2-butyl-5,6-dimethoxyisoindoline-1,3-dione, has been identified as a potent fluorosolvatochromic dye. kemitek.org Solvatochromism is a phenomenon where the color of a substance changes with the polarity of the solvent. kemitek.org In the case of 2-butyl-5,6-dimethoxyisoindoline-1,3-dione, its emission spectra are highly sensitive to the local environment, making it an excellent probe for characterizing polarity. kemitek.orgrsc.org

This fluorosolvatochromic behavior allows the dye to function as a sensor. kemitek.org When exposed to different solvents or embedded within different materials, the changes in its fluorescence provide a direct measure of the surrounding polarity. rsc.orgbeilstein-journals.org This property is particularly valuable for probing environments at the molecular level, where traditional measurement techniques may not be applicable.

Interactions with Porous Architectures

The unique properties of isoindoline derivatives are leveraged in their interaction with highly structured porous materials, such as Metal-Organic Frameworks (MOFs).

Encapsulation within Metal-Organic Frameworks (MOFs)

Researchers have successfully incorporated the solvatochromic dye 2-butyl-5,6-dimethoxyisoindoline-1,3-dione into the porous structures of various MOFs. kemitek.org MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures with potential voids. kemitek.orgbeilstein-journals.org The ability of MOFs to host guest molecules within these voids is a key feature of their application in materials science. kemitek.org

The encapsulation of the dye, referred to as Phth in some studies, was investigated across nine different MOFs, which varied in their metal nodes, organic linkers, and pore structures. beilstein-journals.org For comparison, the dye was also tested within zeolite Y, a purely inorganic porous material. kemitek.orgbeilstein-journals.org The successful encapsulation demonstrates the feasibility of using isoindoline-based dyes as guest molecules within these advanced porous architectures.

Assessment of MOF Polarity through Guest Molecule Interactions

The primary application of encapsulating 2-butyl-5,6-dimethoxyisoindoline-1,3-dione within MOFs is to assess the internal polarity of these frameworks. kemitek.org The dye's sensitive fluorosolvatochromic response acts as a molecular-level probe of the local environment inside the MOF pores. kemitek.orgrsc.org

By measuring the emission spectra of the encapsulated dye, scientists can create a polarity profile of the MOF's internal cavities. rsc.orgbeilstein-journals.org The study found that the emission characteristics of the dye were related to the nature of the MOF's metal cations, organic linkers, and pore sizes. beilstein-journals.org This method allows for a qualitative polarity classification of different MOF hosts. kemitek.org For instance, research using this phthalimide (B116566) sensor dye found that polarity increases from MIL-53(Al) to the MIL-68 family, and finally to MOF-5, which is consistent with findings from other, larger solvatochromic probes. kemitek.org This approach presents a promising strategy for the rational design and classification of porous materials based on their polarity. kemitek.orgrsc.org

Interactive Data Table: Emission Maxima of Encapsulated Dye in Porous Materials

The following table summarizes the emission maxima of 2-butyl-5,6-dimethoxyisoindoline-1,3-dione when embedded in different porous host materials, providing insight into the internal polarity of each framework. kemitek.org

| Host Material | Emission Maximum (nm) | Inferred Polarity |

| MIL-53(Al) | 439 | Low |

| MIL-68(Ga) | 462 | Medium |

| MIL-68(In) | 463 | Medium |

| MIL-68(In)-NH2 | 473 | Higher |

| MOF-5 | 480 | High |

| Zeolite Y | 501 | Very High |

Future Research Trajectories and Unexplored Scientific Avenues

Emerging Methodologies in Isoindoline (B1297411) Synthesis and Functionalization

The development of novel synthetic methods provides the foundation for exploring the potential of any chemical scaffold. For isoindoline derivatives, recent progress has moved beyond classical methods toward more efficient and versatile strategies that could be applied to the synthesis and modification of 5,6-Dimethoxyisoindoline (B56020) hydrochloride.

Emerging strategies focus on transition-metal-catalyzed reactions, C-H bond activation, and multicomponent reactions, which offer significant advantages in terms of efficiency, atom economy, and the ability to introduce molecular complexity in a single step. nih.govresearchgate.net For instance, dirhodium-catalyzed [2 + 2 + 2] cycloadditions and palladium-catalyzed diastereoselective cyclizations have been developed for the construction of the core isoindoline ring system. organic-chemistry.org

A particularly promising avenue is the direct functionalization of the isoindoline core. Methodologies such as HOTf-catalyzed dehydrative coupling reactions with ketones or enantioselective Mannich-type reactions allow for the introduction of diverse substituents at the C3 position, creating libraries of compounds with potentially novel biological activities. researchgate.net Applying these methods to a precursor like 5,6-dimethoxy-3-hydroxyisoindolinone could yield a range of 3,3-disubstituted derivatives. Furthermore, an "isoindole umpolung" strategy, where the typical electrophilic character of an isoindole intermediate is reversed to nucleophilic, enables novel cyclization pathways to produce complex polycyclic isoindolines. researchgate.netnih.gov

These advanced synthetic tools could be pivotal in creating novel analogs of 5,6-Dimethoxyisoindoline hydrochloride, enabling a systematic exploration of its structure-activity relationships.

| Synthetic Strategy | Description | Potential Application to 5,6-Dimethoxyisoindoline |

| Transition Metal Catalysis | Use of catalysts (e.g., Palladium, Rhodium) to facilitate ring formation and functionalization. nih.govresearchgate.net | Efficient construction of the 5,6-dimethoxyisoindoline core and introduction of aryl or alkyl groups. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, avoiding pre-functionalized starting materials. researchgate.net | Direct attachment of functional groups to the aromatic or heterocyclic ring to create novel derivatives. |

| Multicomponent Reactions | One-pot reactions combining three or more starting materials to build complex molecules efficiently. nih.gov | Rapid generation of a diverse library of 5,6-Dimethoxyisoindoline analogs for screening. |

| Organocatalysis | Use of small organic molecules to catalyze asymmetric reactions, yielding chiral products. mdpi.com | Enantioselective synthesis of chiral 5,6-Dimethoxyisoindoline derivatives to study stereospecific bioactivity. |

Advanced Computational Approaches for Structure-Function Elucidation and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science for predicting molecular properties and guiding experimental work. For isoindoline scaffolds, a variety of advanced computational methods are being employed to elucidate structure-function relationships. mdpi.com

Molecular Docking is widely used to predict the binding orientation and affinity of isoindoline derivatives to specific biological targets. Studies on isoindolin-1-one (B1195906) derivatives as urease inhibitors and isoindoline-1,3-diones as antimycobacterial agents have successfully used docking to correlate computational predictions with in vitro activity. nih.govsemanticscholar.org These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are developed to statistically link the structural features of a series of compounds to their biological activity. For a set of isoindolin-1-one-based PI3Kγ inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were successfully used to predict the inhibitory activity of new compounds within the same scaffold. mdpi.com

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, offering a more realistic view of the binding process than static docking. semanticscholar.org MD simulations can reveal conformational changes, water molecule networks, and the stability of interactions, which are crucial for understanding the mechanism of action and for designing more potent inhibitors. researchgate.net

Density Functional Theory (DFT) is a quantum mechanics-based method used to investigate the electronic properties, reactivity, and stability of molecules. semanticscholar.org For isoindoline derivatives, DFT studies can help understand their chemical reactivity and electronic structure, which is valuable for both pharmacological and materials science applications. semanticscholar.orgresearchgate.net

These computational approaches could be powerfully applied to this compound to predict its potential biological targets, optimize its structure for enhanced activity, and explore its electronic properties for materials applications.

| Computational Method | Application in Isoindoline Research | Potential Insights for 5,6-Dimethoxyisoindoline |

| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., urease, kinases). nih.gov | Identification of potential pharmacological targets and key binding interactions. |

| 3D-QSAR | Developing predictive models for biological activity based on 3D molecular fields. mdpi.com | Guiding the design of derivatives with improved potency. |

| Molecular Dynamics (MD) | Simulating the dynamic stability of ligand-protein complexes. semanticscholar.orgresearchgate.net | Assessing the stability of binding to predicted targets and understanding dynamic behavior. |

| Density Functional Theory (DFT) | Calculating electronic properties, molecular orbitals, and reactivity. semanticscholar.org | Predicting chemical reactivity and suitability for electronic materials applications. |

Expansion of Pharmacological Target Space for Isoindoline-Derived Scaffolds

The isoindoline core is found in numerous clinically approved drugs targeting a range of conditions, from cancer to hypertension. mdpi.comresearchgate.net However, ongoing research continues to expand the known pharmacological target space for this versatile scaffold, revealing new therapeutic opportunities.

Historically, isoindoline-1,3-dione derivatives like Thalidomide and its analogs (Lenalidomide, Pomalidomide) are known for their immunomodulatory effects. mdpi.com More recent research has identified potent isoindoline-based inhibitors for a variety of other targets. For example, novel isoindoline analogues have been developed as highly potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell signaling, presenting a promising avenue for cancer immunotherapy. acs.org Other kinase targets successfully inhibited by isoindoline-based compounds include B-Raf. nih.gov

The target space also extends to other enzyme families. Isoindoline derivatives have been identified as potent and selective inhibitors of Dipeptidyl Peptidase 8 (DPP8), carbonic anhydrases, and urease. nih.govresearchgate.netnih.gov Furthermore, derivatives of the related isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov A recent study also highlighted isoindoline amide derivatives as potent inhibitors of ADAMTS-4/5 for the potential treatment of osteoarthritis. acs.org

For this compound, this expanding target landscape offers numerous unexplored possibilities. The specific substitution pattern of the two methoxy (B1213986) groups on the benzene (B151609) ring will significantly influence the molecule's electronic properties, conformation, and ability to form specific interactions with protein targets. This unique decoration could confer selectivity for novel targets or provide enhanced potency against known ones. Systematic screening and target identification studies are needed to map the pharmacological potential of this specific compound.

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | HPK1, B-Raf, PI3Kγ mdpi.comacs.orgnih.gov | Oncology, Immunology |

| Peptidases/Proteases | DPP8, ADAMTS-4/5 researchgate.netacs.org | Immunology, Osteoarthritis |

| Hydrolases | Urease, Carbonic Anhydrase nih.govnih.gov | Infectious Disease, Diuretics |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.gov | Neurodegenerative Disease |

| Immunomodulatory Targets | Cereblon (for IMiDs) mdpi.com | Oncology, Inflammation |

Exploration of Novel Applications in Materials Science and Engineering

Beyond pharmacology, the unique electronic and structural properties of the isoindole and isoindoline cores make them attractive candidates for applications in materials science. rsc.org The fusion of an aromatic benzene ring with a pyrrole-like ring creates a delocalized π-electron system that can be tuned through substitution. acgpubs.org

Isoindole derivatives have been successfully incorporated into materials for organic electronics. For example, isoindigo-based small molecules have been used to create solution-processable organic field-effect transistors (OFETs), demonstrating the scaffold's potential in semiconductor applications. mdpi.com The electronic properties of the 5,6-dimethoxy-substituted benzene ring in this compound could be exploited to modulate the charge-carrier mobility in such devices.

Furthermore, isoindoles are key components in the synthesis of intensely colored and highly stable macrocycles like phthalocyanines, which are widely used as industrial pigments and dyes. rsc.org They are also used to create highly fluorescent materials, such as BODIPY dyes, which have applications as laser dyes and molecular probes in biochemical experiments. rsc.org The specific electronic character imparted by the methoxy groups could lead to novel dyes or fluorescent sensors with unique optical properties.

The field of nonlinear optical (NLO) materials, which are crucial for technologies like optical computing and telecommunications, also represents a potential application space. Organic molecules with delocalized π-electrons, such as isoindoline-1,3-diones, are considered promising candidates for NLO materials. acgpubs.org The electron-donating nature of the methoxy groups in this compound could enhance the NLO response of materials derived from this scaffold.

| Application Area | Role of Isoindoline/Isoindole Scaffold | Potential Contribution of 5,6-Dimethoxy Substitution |

| Organic Electronics | Core component in organic semiconductors for OFETs. mdpi.com | Tuning of electronic energy levels and charge transport properties. |

| Dyes and Pigments | Precursor to stable macrocycles like phthalocyanines. rsc.org | Modification of color (bathochromic or hypsochromic shifts). |

| Fluorescent Materials | Building block for highly fluorescent dyes (e.g., BODIPY). rsc.org | Altering fluorescence quantum yield, emission wavelength, and solvatochromism. |

| Nonlinear Optics (NLO) | π-conjugated system capable of exhibiting NLO properties. acgpubs.org | Enhancing the second- or third-order NLO response through electron donation. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 5,6-Dimethoxyisoindoline hydrochloride?

- Methodology : Characterization should include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm molecular structure, purity, and isotopic labeling (if applicable). Regulatory-compliant data, such as those aligned with USP/EP pharmacopeial standards, are critical for method validation and quality control (QC) in drug development .

- Data Interpretation : Compare spectral data (e.g., H-NMR, C-NMR) with reference standards. For deuterated analogs (e.g., D6-labeled derivatives), ensure isotopic purity via MS analysis .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Protocol : Store in airtight, light-resistant containers at 2–8°C. Long-term storage should be avoided due to potential degradation, which may alter chemical reactivity or safety profiles. Regularly monitor stability using accelerated degradation studies (e.g., thermal stress testing) .

- Validation : Perform periodic HPLC assays to detect degradation products. Refer to safety data sheets (SDS) for specific handling precautions .

Q. What are the primary research applications of this compound?

- Applications :

- Pharmacological Studies : Used as a precursor in synthesizing σ2 receptor ligands, such as rhenium complexes, for cancer imaging and targeted therapy. Example: A rhenium complex with this pharmacophore exhibited nanomolar affinity () for σ2 receptors .

- Analytical Standards : Serves as a reference material for method validation in drug applications (e.g., ANDA submissions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for 5,6-Dimethoxyisoindoline-derived compounds?

- Approach :

Experimental Replication : Validate assays under standardized conditions (e.g., pH, temperature, solvent systems) to minimize variability.

Cross-Validation : Compare results across orthogonal methods (e.g., radioligand binding vs. fluorescence polarization).

Structural Analysis : Use X-ray crystallography or molecular docking to confirm ligand-receptor interactions. Discrepancies may arise from isotopic labeling (e.g., D6 variants) affecting binding kinetics .

Q. What strategies optimize the synthesis of this compound for high-yield, scalable production?

- Synthetic Routes :

- Cyclization-Oxidation : Adapt "one-pot" methodologies used for structurally similar compounds (e.g., articaine hydrochloride), combining cyclization, oxidation, and rearrangement steps to reduce intermediates .

- Deuterated Derivatives : Incorporate deuterated methoxy groups via -methanol in nucleophilic substitution reactions, ensuring isotopic purity >98% .

- Quality Control : Monitor reaction progress with thin-layer chromatography (TLC) and isolate products via recrystallization in ethanol/water mixtures .

Q. How does the isotopic labeling (e.g., D6) of this compound impact its pharmacokinetic studies?

- Considerations :

- Metabolic Stability : Deuterium labeling can reduce metabolic degradation via the kinetic isotope effect (KIE), prolonging half-life in vivo.

- Analytical Sensitivity : Use LC-MS/MS to distinguish labeled vs. unlabeled species in biological matrices. Ensure deuterium incorporation does not alter receptor binding profiles .

Q. What are the critical parameters for validating analytical methods using this compound as a reference standard?

- Validation Criteria :

- Specificity : Demonstrate resolution from impurities/degradants via HPLC.

- Linearity : Establish a calibration curve () across 50–150% of the target concentration.

- Accuracy/Precision : Achieve recovery rates of 98–102% and RSD <2% in inter-day assays.

Notes

- Data Sources : FAQs integrate peer-reviewed studies, regulatory guidelines, and analytical protocols.

- Compound Variants : Some evidence refers to structurally related compounds (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride). Methodologies may require adaptation for 5,6-Dimethoxyisoindoline derivatives.

- Safety : Adhere to SDS recommendations for handling hazardous reagents and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.